1-(3,4-dimethylphenyl)-5-oxo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)pyrrolidine-3-carboxamide
Description
The compound 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)pyrrolidine-3-carboxamide is a pyrrolidine-carboxamide derivative with a 3,4-dimethylphenyl substituent and a 2-oxopyrimidinyl ethyl side chain.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-[2-(2-oxopyrimidin-1-yl)ethyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-13-4-5-16(10-14(13)2)23-12-15(11-17(23)24)18(25)20-7-9-22-8-3-6-21-19(22)26/h3-6,8,10,15H,7,9,11-12H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWSLUOJFNUNGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=CC=NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)pyrrolidine-3-carboxamide (CAS Number: 2195942-45-9) is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial applications. This article aims to summarize the available research on its biological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolidine ring, a carboxamide group, and a pyrimidine moiety. Its molecular formula is , and it has a molecular weight of 336.37 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. The mechanism appears to involve interference with key cellular processes such as apoptosis and cell cycle regulation.
- Antimicrobial Properties : Some studies have indicated that the compound possesses antimicrobial activity against certain bacterial strains, potentially offering a new avenue for antibiotic development.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
- Interaction with Nucleic Acids : There is evidence suggesting that the compound can bind to DNA and RNA, disrupting their normal function and leading to cell death .
- Induction of Apoptosis : Studies have shown that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to increased cell death .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Cancer Cell Lines : A study tested the compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity .
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibits minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Pyrrolidine-Carboxamide Derivatives
- N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide (): Shares the 3,4-dimethylphenyl group and pyrrolidine-carboxamide core but replaces the 2-oxopyrimidinyl ethyl group with a dihydroisoquinolinyl sulfonyl moiety. The sulfonyl group may enhance solubility but reduce membrane permeability compared to the oxopyrimidinyl group in the target compound .
- 1-(2,3-Dimethylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide (): Substitutes the 3,4-dimethylphenyl group with 2,3-dimethylphenyl and replaces the oxopyrimidinyl ethyl side chain with a thiadiazolyl group.
Pyrimidine-Containing Analogues
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |
|---|---|---|---|
| 1-(3,4-Dimethylphenyl)-5-oxo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)pyrrolidine-3-carboxamide | ~400 (estimated) | 3,4-dimethylphenyl, 2-oxopyrimidinyl ethyl | 2.1 |
| N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | ~500 (estimated) | Sulfonyl-dihydroisoquinolinyl | 1.8 |
| 1-(2,3-Dimethylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide | 358.46 | 2,3-dimethylphenyl, thiadiazolyl | 2.5 |
*LogP values estimated using fragment-based methods.
- The target compound’s 3,4-dimethylphenyl group likely increases lipophilicity compared to 2,3-dimethylphenyl analogues, enhancing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
